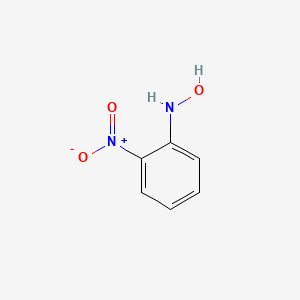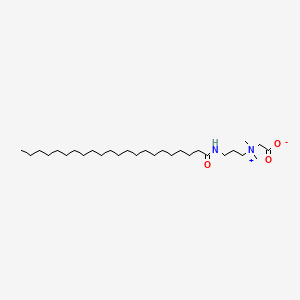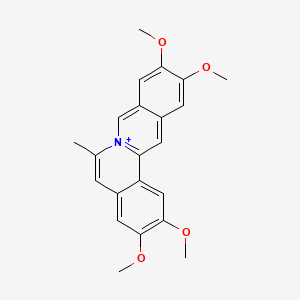
Einecs 270-107-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 270-107-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
The preparation of Einecs 270-107-7 involves specific synthetic routes and reaction conditions. One common method includes the use of sodium cyanide and benzyl chloride. The reaction is typically carried out in a round-bottomed flask with a reflux condenser and separatory funnel. The mixture is heated under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Des Réactions Chimiques
Einecs 270-107-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Einecs 270-107-7 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a precursor for other chemical compounds. In biology, it may be utilized in studies involving enzyme reactions and metabolic pathways. In medicine, the compound can be part of drug development processes, particularly in the synthesis of pharmaceutical intermediates. Industrially, this compound is employed in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of Einecs 270-107-7 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Einecs 270-107-7 can be compared with other similar compounds listed in the EINECS inventory. Some of these compounds include amyl nitrite (Einecs 203-770-8), bismuth tetroxide (Einecs 234-985-5), and mercurous oxide (Einecs 239-934-0) . Each of these compounds has unique properties and applications, but this compound stands out due to its specific chemical structure and reactivity, making it particularly valuable in certain research and industrial contexts.
Propriétés
Numéro CAS |
68411-17-6 |
|---|---|
Formule moléculaire |
C4H8Cl2O.C4H6O2 C8H14Cl2O3 |
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
but-2-yne-1,4-diol;1-chloro-2-(2-chloroethoxy)ethane |
InChI |
InChI=1S/C4H8Cl2O.C4H6O2/c5-1-3-7-4-2-6;5-3-1-2-4-6/h1-4H2;5-6H,3-4H2 |
Clé InChI |
SVZNDHYAUMYQRT-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OCCCl.C(C#CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















